Methyl 3-(4-cyanophenyl)propanoate
Overview
Description
“Methyl 3-(4-cyanophenyl)propanoate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as “4-Cyanobenzenepropanoic acid methyl ester”, “Methyl 3- (4-cyanophenyl)propionate”, and "3- (p-Cyanophenyl)-propansaeuremethylester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 189.21 . The exact structure can be determined using techniques like NMR spectroscopy, but such data is not available in the search results.Physical and Chemical Properties Analysis
“this compound” has a boiling point of 307℃ and a density of 1.11 . Its flash point is 143℃ .Scientific Research Applications
Synthetic Chemistry Applications
Methyl 3-(4-cyanophenyl)propanoate may serve as a precursor or intermediate in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. The compound's functionality makes it useful for constructing aromatic compounds with specific electronic properties. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate illustrates the utility of cyanophenyl derivatives in producing compounds with specific optical properties, such as dyes for materials science applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Material Science and Organic Electronics
Compounds structurally related to this compound may find applications in the development of organic electronic materials, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The study on the correlation between structural and optical properties of composite polymer/fullerene films for organic solar cells underscores the importance of molecular design in achieving high-efficiency solar cells. Such research highlights the potential of cyanophenyl derivatives in tuning the electronic properties of materials for enhanced performance (Erb et al., 2005).
Pharmacology and Medicinal Chemistry
In pharmacology, derivatives of this compound could be explored for developing novel therapeutics. While direct references to drug use and side effects are excluded, the structural motifs present in such compounds are often integral to the activity of various drugs. For instance, the study on nonsteroidal antiandrogens highlights the synthesis and structure-activity relationships of derivatives with potential therapeutic applications, showcasing the medicinal chemistry relevance of cyanophenyl derivatives (Tucker, Crook, & Chesterson, 1988).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNCCUCPOZUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557526 | |
Record name | Methyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75567-85-0 | |
Record name | Methyl 4-cyanobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75567-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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